tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Overview
Description
Tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a useful research compound. Its molecular formula is C12H18N4O3 and its molecular weight is 266.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to belong to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines . These are aromatic heteropolycyclic compounds containing a pyrrolo [2,3-d]pyrimidine ring system .
Mode of Action
Compounds in the pyrrolo [2,3-d]pyrimidines class are known to interact with various biological targets, leading to diverse biochemical effects .
Biochemical Analysis
Biochemical Properties
Tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes such as queuine tRNA-ribosyltransferase, which is involved in the modification of tRNA molecules . This interaction is crucial for the proper functioning of protein synthesis. Additionally, the compound may interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in gene expression and cellular metabolism . The compound can modulate the activity of key signaling molecules, leading to changes in cellular function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules . These interactions can result in the inhibition or activation of enzymes, leading to alterations in gene expression. The compound’s ability to bind to queuine tRNA-ribosyltransferase, for example, highlights its role in modulating protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is essential for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the overall metabolic state of cells and tissues, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These mechanisms ensure the compound’s proper localization and accumulation, which are essential for its biological activity.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
tert-butyl 2-amino-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)16-5-4-8-7(6-16)9(17)15-10(13)14-8/h4-6H2,1-3H3,(H3,13,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNJUQHXJUNHCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744059 | |
Record name | tert-Butyl 2-amino-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000386-01-5 | |
Record name | tert-Butyl 2-amino-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.